HIV-1 Integrase ALLINI Resistance Profile: 8-Bromo Retains Full Potency Against A128T Mutant While 6-Bromo Fails
In a head-to-head comparison of 6-bromo versus 8-bromo substituted quinoline-based ALLINIs (allosteric integrase inhibitors), both bromine substitutions conferred improved antiviral properties relative to unsubstituted scaffolds on wild-type HIV-1 [1]. However, when tested against the clinically relevant ALLINI-resistant IN A128T mutant virus, the 6-bromo analog suffered a significant loss of antiviral potency, while the 8-bromo analog retained full effectiveness [1]. Computational modeling attributed this differential to a weak π–Br interaction between the 8-bromo substituent and W235 of the CTD domain, which compensates for the steric displacement caused by the A128T mutation [1]. No such compensatory interaction was available to the 6-bromo analog.
| Evidence Dimension | Antiviral potency against HIV-1 IN A128T mutant virus (late-stage replication assay, p24 ELISA-based infectivity readout in TZM-bl reporter cells) |
|---|---|
| Target Compound Data | Retained full effectiveness against A128T mutant (no significant shift in IC50 relative to wild-type) |
| Comparator Or Baseline | 6-bromo analog: significant loss of potency against A128T mutant compared to wild-type |
| Quantified Difference | 8-bromo retains full effectiveness; 6-bromo experiences significant potency loss (qualitative observation with computational binding energy correlation; exact IC50 values available in Table 5 of source publication and correlated to calculated binding energies in Figure 4) |
| Conditions | HIV-1 pNL4-3 WT and A128T mutant constructs; HEK293T producer cells; TZM-bl reporter target cells; virion infectivity measured by p24 ELISA normalization; dose–response assessment of late-phase replication inhibition |
Why This Matters
For antiviral drug discovery programs targeting HIV-1 integrase, the 8-bromo analog offers a critical advantage of retained potency against the A128T resistance mutation that defeats the 6-bromo analog, making it the preferred scaffold for further lead optimization in resistance-breaking ALLINI development.
- [1] Dinh LP, Sun J, Glenn CD, Patel K, Pigza JA, Donahue MG, Yet L, Kessl JJ. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022;14(7):1466. View Source
